![molecular formula C11H10F2N2OS B2465818 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine CAS No. 2199179-38-7](/img/structure/B2465818.png)
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine
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Overview
Description
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides . These can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Scientific Research Applications
Synthesis and Biological Activity
Thieno[3,2-d]pyrimidine derivatives, including compounds structurally similar to 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine, have shown significant promise in various scientific research applications, primarily due to their broad biological activities. These compounds are synthesized through various chemical reactions and have been studied for their antimicrobial, anti-inflammatory, anticancer, antiviral, and enzyme inhibition properties.
Antimicrobial and Anti-inflammatory Agents : A study by Tolba et al. (2018) highlighted the synthesis of thieno[3,2-d]pyrimidine derivatives that exhibited remarkable antimicrobial and anti-inflammatory activities. These compounds were prepared through chloroacylation and tested against fungi, bacteria, and inflammation, showing significant bioactivity (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Solid-State Fluorescence Properties : Yokota et al. (2012) synthesized new fluorescent compounds based on the thieno[3,2-d]pyrimidine structure, which demonstrated strong solid-state fluorescence. This property is essential for applications in material science and biological imaging (Yokota et al., 2012).
Cytostatic and Antiviral Profiling : Research by Tichy et al. (2017) focused on thieno-fused 7-deazapurine ribonucleosides derived from thieno[3,2-d]pyrimidines. These compounds were synthesized and tested for their cytostatic and antiviral activities against a variety of cancer and leukemia cell lines, showing low micromolar or submicromolar inhibitory activities. This study underscores the potential of thieno[3,2-d]pyrimidine derivatives in antiviral and anticancer therapy (Tichy et al., 2017).
Antiviral Activity : The synthesis and study of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues by Saxena et al. (1990) revealed compounds with specific activity against human cytomegalovirus and herpes simplex virus type 1, highlighting the versatile bioactivity of pyrimidine derivatives in antiviral research (Saxena, Coleman, Drach, & Townsend, 1990).
Antifolate Inhibitors of Purine Biosynthesis : Deng et al. (2009) developed a series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors, targeting purine biosynthesis with selectivity for high-affinity folate receptors. These compounds were potent growth inhibitors of human tumor cells, showcasing the potential of thieno[3,2-d]pyrimidine derivatives in targeted cancer therapy (Deng et al., 2009).
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines are known to be key structural fragments of antiviral agents , suggesting potential targets could be proteins or enzymes involved in viral replication.
Mode of Action
Thieno[3,2-d]pyrimidines are known to undergo a dimroth rearrangement , which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to changes in the compound’s structure and potentially its interaction with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine. Factors such as pH, temperature, and the presence of other compounds can affect the rate of the Dimroth rearrangement , which is a key process in the compound’s mode of action.
properties
IUPAC Name |
4-[(3,3-difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2OS/c12-11(13)3-7(4-11)5-16-10-9-8(1-2-17-9)14-6-15-10/h1-2,6-7H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCCBCWITMETHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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